2-Chloroquinoxaline-6-carboxylic acid

Description

Historical Context and Discovery

The synthesis of quinoxaline derivatives dates back to the early 20th century, with foundational work on the condensation of ortho-diamines with 1,2-diketones. The introduction of halogen substituents, such as chlorine, became prominent in the 1970s–1980s, driven by the need for bioactive molecules with enhanced reactivity. For 2-chloroquinoxaline-6-carboxylic acid, key synthetic routes involve:

- Halogenation of quinoxaline precursors : Chlorination of quinoxaline-6-carboxylic acid derivatives under controlled conditions.

- Functional group interconversion : Oxidation or carboxylation of intermediate chlorinated quinoxalines.

Patents describe methods using organic solvents (e.g., methanol, acetone) and catalytic agents to achieve regioselective chlorination and crystallization.

Position within Nitrogen-Containing Heterocyclic Compounds

Quinoxaline derivatives occupy a distinct niche in heterocyclic chemistry due to their stability, planarity, and ability to participate in π-π stacking interactions. This compound is classified under C07D (heterocyclic compounds) in the IPC system, alongside structures like:

This positioning underscores its utility in modifying electronic properties and enhancing solubility through the carboxylic acid group.

Structural Relationship to Quinoxaline Scaffold

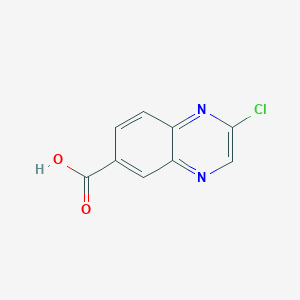

The quinoxaline scaffold consists of a benzene ring fused to a pyrazine ring (two nitrogen atoms in the 1,4-positions). In this compound, the substituents introduce critical electronic and steric effects:

- Chlorine at C2 : Electron-withdrawing via inductive effects, activating the ring toward nucleophilic substitution.

- Carboxylic acid at C6 : Enhances hydrogen-bonding capacity and solubility in polar solvents.

Structural comparisons :

| Feature | Quinoxaline | This compound |

|---|---|---|

| Electron density at C2 | Neutral | Electron-deficient (Cl) |

| Functional groups | None | -COOH (C6), -Cl (C2) |

| Reactivity | Moderate | High (due to electron-deficient positions) |

This structural profile enables applications in coupling reactions and metal coordination chemistry.

Significance in Heterocyclic Chemistry Research

This compound is pivotal in:

- Pharmaceutical synthesis : Used to construct AMPHAKINE CX516 (a cognitive enhancer) and other CNS-targeted molecules.

- Agrochemical development : Serves as a precursor for herbicides and fungicides due to its biocidal potential.

- Materials science : Acts as a ligand in coordination polymers or as a building block for supramolecular architectures.

Key research applications :

Recent studies highlight its role in modulating kinase activity and antimicrobial resistance, driven by its ability to interact with biological targets.

Propriétés

IUPAC Name |

2-chloroquinoxaline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-4-11-7-3-5(9(13)14)1-2-6(7)12-8/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSHPICPNSLONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Key Observations :

- Ring System: Quinoxaline (two nitrogen atoms) vs. quinoline (one nitrogen) or pyrimidine (two nitrogens in a six-membered ring). Quinoxaline derivatives generally exhibit stronger π-π stacking interactions, influencing binding to biological targets .

- Substituent Position: The position of chlorine and carboxylic acid groups significantly affects electronic distribution.

- Additional Functional Groups: Trifluoromethyl (CF₃) in RG2 enhances lipophilicity and metabolic stability, while methoxy (OCH₃) in quinoline analogs may reduce reactivity due to electron-donating effects.

Key Observations :

- Phase-Transfer Catalysis (PTC) : Optimized conditions (70–75°C, 12 hours) for 3a achieved 80% yield, demonstrating PTC’s efficiency in nucleophilic substitution reactions.

- Temperature Sensitivity: Lower yields at 50–55°C (e.g., 3f ) highlight the importance of thermal control in quinoxaline functionalization.

Physicochemical Properties

Key Observations :

- Carboxylic Acid Impact: Enhances water solubility (e.g., 3-Chloroquinoxaline-2-carboxylic acid ) compared to non-polar derivatives like 3e .

- Stability : Fluorinated and chlorinated compounds (e.g., ) may require stringent storage conditions to prevent degradation.

Q & A

Q. What are the optimal synthesis routes for 2-Chloroquinoxaline-6-carboxylic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chlorination of quinoxaline precursors using POCl₃ or PCl₅ under reflux conditions (60–80°C) in anhydrous solvents like dichloromethane or toluene can introduce the chloro group . Optimization may involve Design of Experiments (DOE) to test variables such as temperature, solvent polarity, and catalyst loading. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) is recommended for purification. Stability during storage requires inert atmospheres and low temperatures (2–8°C) to prevent hydrolysis of the chloro group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 8.5–9.0 ppm) and the carboxylic acid proton (δ ~12–13 ppm). ¹³C NMR will highlight the carbonyl carbon (δ ~165–170 ppm) and chlorine-substituted carbons .

- IR : Strong absorption bands for C=O (~1700 cm⁻¹) and O-H (carboxylic acid, ~2500–3000 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI or EI) should confirm the molecular ion ([M+H]⁺ at m/z 209.0) and fragmentation patterns (e.g., loss of CO₂) .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to monitor mass loss.

- pH Stability : Incubate in buffers (pH 1–13) and analyze degradation via HPLC at 24/48/72 hours.

- Light Sensitivity : Expose to UV-Vis light (254 nm) and track changes using UV spectroscopy .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals) be resolved during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR with IR and MS data. For ambiguous splitting, use 2D NMR (COSY, HSQC) to assign coupling patterns .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian, ORCA) .

- Control Experiments : Synthesize derivatives (e.g., methyl esters) to isolate specific functional group contributions .

Q. What computational strategies are effective in predicting the reactivity of the carboxylic acid group in chlorinated quinoxaline derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density maps, focusing on the carboxylic acid’s electrophilicity and possible deprotonation sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (water, DMSO) to predict solubility and aggregation behavior .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize antimicrobial or anticancer activity .

Q. How can researchers design experiments to address discrepancies in bioactivity data across studies involving chloroquinoxaline derivatives?

- Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive controls (e.g., ciprofloxacin, doxorubicin) .

- Meta-Analysis : Aggregate data from literature, applying statistical tests (ANOVA, t-tests) to identify outliers or confounding variables (e.g., solvent choice, cell line variability) .

- Mechanistic Probes : Conduct kinetic studies (e.g., time-dependent enzyme inhibition) or isotopic labeling to confirm proposed pathways .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate IC₅₀/EC₅₀ values .

- Error Propagation : Account for instrument precision (e.g., ±0.1% in HPLC) when reporting confidence intervals .

- Reproducibility Checks : Perform triplicate runs across independent labs, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Tables for Comparative Analysis

Table 1 : Key Spectral Markers for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.7 ppm (quinoxaline H), δ 12.5 ppm (COOH) | |

| IR | 1700 cm⁻¹ (C=O), 2550 cm⁻¹ (O-H) | |

| HRMS (ESI+) | [M+H]⁺ = 209.0 (±0.001 Da) |

Table 2 : Stability Assessment Parameters

| Condition | Method | Key Metrics |

|---|---|---|

| Thermal | TGA | Mass loss ≤2% at 100°C |

| pH 7.4 (PBS) | HPLC (24h) | Degradation ≤5% |

| UV Exposure | UV-Vis (Δ absorbance) | No shift in λmax |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.